

Unveiling the Electronic Landscape: A Comparative Guide to Pentalene and its Heteroanalogues

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Compound of Interest

Compound Name: **Pentalene**

Cat. No.: **B1231599**

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For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of novel molecular scaffolds is paramount. This guide provides a comprehensive comparison of the electronic characteristics of **pentalene**, a fascinating antiaromatic hydrocarbon, and its diverse heteroanalogues. By systematically replacing carbon atoms with other elements, the fundamental electronic structure of the **pentalene** core can be dramatically altered, offering a powerful tool for tuning molecular properties in materials science and medicinal chemistry.

This guide summarizes key quantitative data from experimental and computational studies, details the methodologies employed, and provides a visual representation of the structure-property relationships.

Comparative Analysis of Electronic Properties

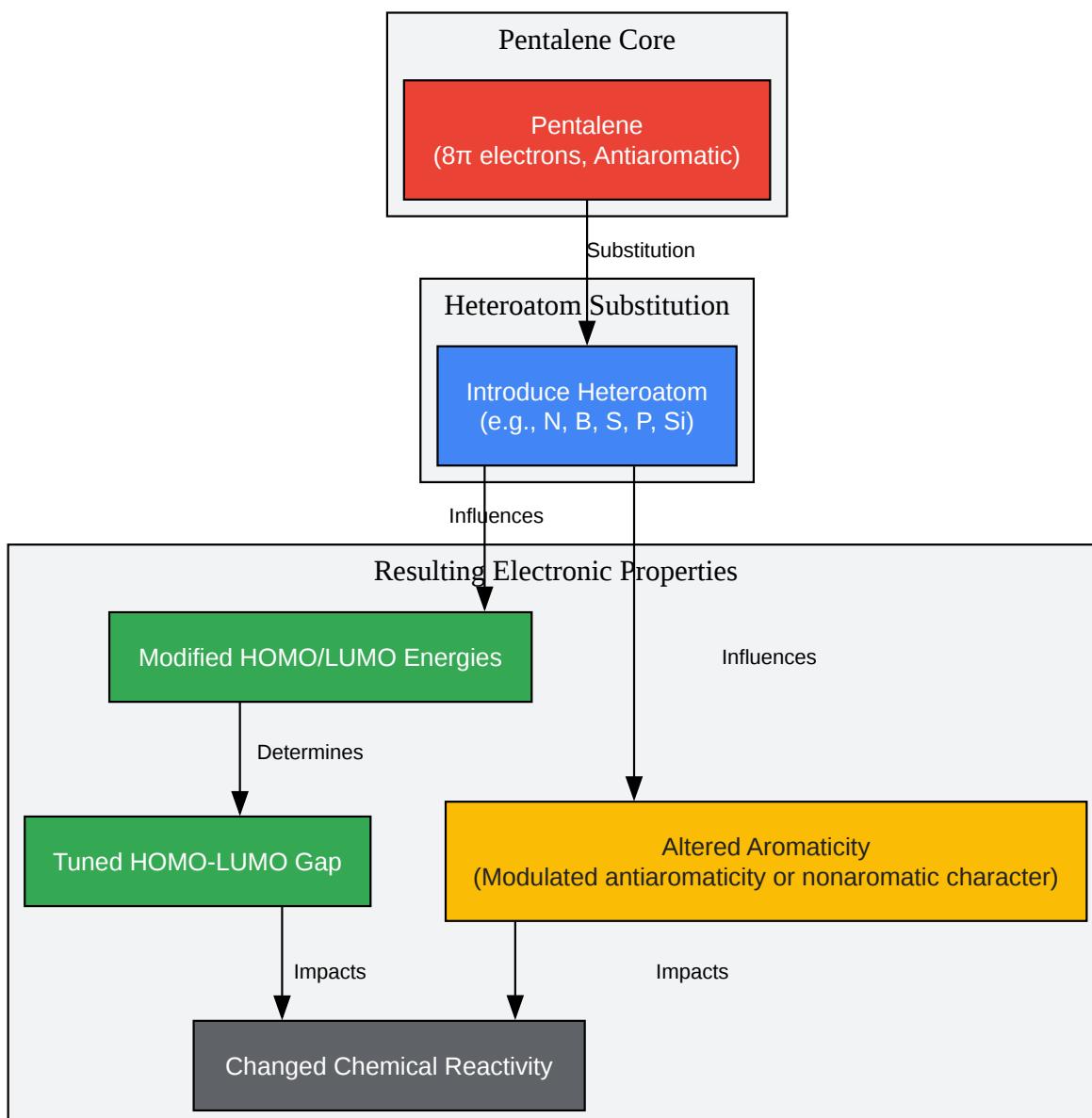
The introduction of heteroatoms into the **pentalene** framework significantly perturbs its electronic structure, influencing its aromaticity, frontier molecular orbital energies (HOMO and LUMO), and consequently, its reactivity and potential applications. The following table summarizes key electronic properties of **pentalene** and a selection of its heteroanalogues.

Compound	Heteroatom(s)	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)	Aromaticity (NICS(1)zz, ppm)	Reference
Dibenzopentalene (DBP)	-	-5.62	-2.60	3.02	+23.7 (Pentalene core)	[1]
BNNB-DBP	B, N	-5.93	-2.67	3.26	~0 (Pentalene core)	[1]
BNBN-DBP	B, N	-5.62	-2.60	3.02	Varies per ring	[1]
Thiophene-fused Pentalene (2,3-fusion)	S	-	-	-	Increased antiaromaticity	
Thiophene-fused Pentalene (3,4-fusion)	S	-	-	-	Decreased antiaromaticity	
Phosphapentalene (calculated)	P	-	-	-	Modulated antiaromaticity	
Silapentalene (calculated)	Si	-	-	-	Modulated antiaromaticity	

Note: NICS(1)zz is the Nucleus-Independent Chemical Shift value calculated 1 Å above the center of the ring. Positive values are indicative of antiaromaticity, while negative values suggest aromaticity. Data for some compounds, particularly heavier heteroanalogues, are primarily from computational studies due to their inherent instability.

The Impact of Heteroatom Substitution

The electronic properties of **pentalene** and its derivatives are intricately linked to their molecular structure. The diagram below illustrates the logical relationship between the introduction of heteroatoms and the resulting changes in key electronic characteristics.



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References

- 1. researchgate.net [researchgate.net]
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